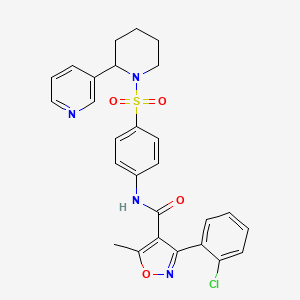
4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as 4-AMEP, is a pyrazolone compound that has been used in scientific research for a variety of applications. It is a colorless to pale yellow solid with a molecular weight of 259.33 g/mol and a melting point of 144-145 °C. 4-AMEP has been studied for its potential use in the synthesis of various compounds, the mechanism of action, and the biochemical and physiological effects it has.
Wissenschaftliche Forschungsanwendungen
Green Chemistry
- One-pot multicomponent synthesis of arylmethylene-bis(pyrazol-5-ols) used environmentally friendly cellulose sulfuric acid as a biopolymer-based solid acid catalyst. This process minimized operational hazards and environmental pollution, offering high yields and simple work-up (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Fungicidal Activity
- Anilinomethylene derivatives showed in vitro fungicidal activity against various fungi, indicating potential applications in agriculture and biocontrol (Wang You, 1999).
Medicinal Chemistry
- Novel pyrazol-1-yl-phenylethanol derivatives were synthesized and showed potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).
Antimicrobial Activity
- Pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity, suggesting applications in developing new antimicrobial agents (Banoji et al., 2022).
Synthesis Methodology
- Efficient synthesis of 4-(alkyl)pyrazoles was developed, contributing to advancements in organic synthesis methodologies (Reger et al., 2003).
Eigenschaften
IUPAC Name |
5-ethoxy-2-phenyl-4-(phenyliminomethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-17-16(13-19-14-9-5-3-6-10-14)18(22)21(20-17)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQPEHUIQSJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

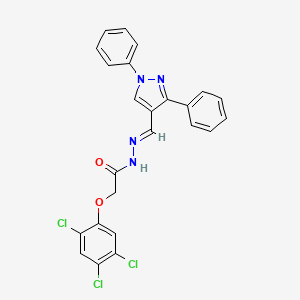

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2479211.png)
![1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2479213.png)
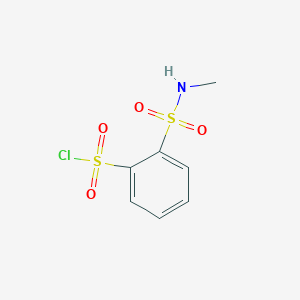
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride](/img/structure/B2479217.png)
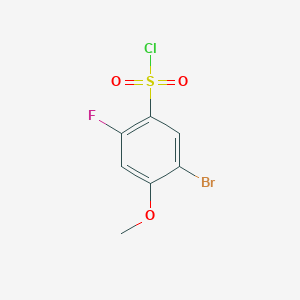

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2479222.png)
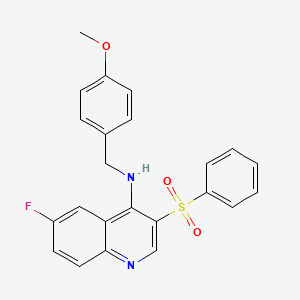

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2479226.png)
![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)
